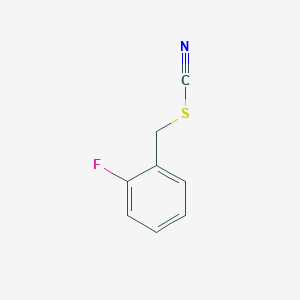

2-Fluorobenzyl thiocyanate

Overview

Description

2-Fluorobenzyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the thiocyanate functional group (SCN)

Mechanism of Action

Target of Action

2-Fluorobenzyl thiocyanate, like many thiocyanate derivatives, has been shown to exhibit excellent antibacterial, antiparasitic, and anticancer activities . The primary targets of this compound are likely to be cellular proteins or enzymes that interact with the thiocyanate group, although the specific targets may vary depending on the biological system .

Mode of Action

It is known that thiocyanate derivatives can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . The introduction of the SCN group could potentially alter the function of the target protein or enzyme, leading to the observed biological effects .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail . In one proposed pathway, thiocyanate is initially hydrolyzed into ammonia and carbonyl sulfide (COS), and the carbonyl sulfide is subsequently oxidized into carbon dioxide and sulfate .

Pharmacokinetics

It is known that thiocyanate, a related compound, is completely absorbed by the body when taken orally . In healthy persons, its volume of distribution is approximately 0.25 L/kg and the serum half-life is about 3 days; elimination is mainly renal . These properties may give some insight into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with various proteins or enzymes. The introduction of the SCN group could disrupt the normal function of these targets, leading to changes in cellular processes and potentially resulting in antibacterial, antiparasitic, or anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of thiocyanate formation by the reactions of free cyanide with tetrathionate is relatively slow under acidic and neutral conditions, but relatively fast under highly alkaline conditions . Therefore, the pH of the environment could potentially influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

2-Fluorobenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cytochrome c oxidase, which is crucial for cellular respiration. The interaction between this compound and cytochrome c oxidase results in the inhibition of the enzyme’s activity, leading to a decrease in cellular respiration efficiency . Additionally, this compound can bind to proteins containing thiol groups, forming covalent bonds that can alter the protein’s function and structure .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of cytochrome c oxidase by this compound leads to cellular hypoxia and cytotoxic anoxia, which can trigger apoptosis in certain cell types . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of cytochrome c oxidase, where this compound binds to the enzyme’s active site, preventing the transfer of electrons and disrupting the electron transport chain . This binding interaction is facilitated by the thiocyanate group, which forms a covalent bond with the enzyme’s heme group. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes like cytochrome c oxidase . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cellular respiration and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cytochrome c oxidase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including severe cellular hypoxia, cytotoxic anoxia, and apoptosis . Threshold effects have been observed, where a specific dosage range results in maximal enzyme inhibition and cellular impact .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as rhodanese, which converts thiocyanate to less toxic compounds like sulfate and cyanate . This metabolic conversion is crucial for reducing the toxic effects of this compound and facilitating its excretion from the body . Additionally, the compound’s interaction with cytochrome c oxidase can influence metabolic flux and alter the levels of key metabolites involved in cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as cytochrome c oxidase . Additionally, transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with cytochrome c oxidase and other mitochondrial proteins . This localization is facilitated by the compound’s ability to diffuse across mitochondrial membranes and bind to specific targets within the organelle . The activity and function of this compound are influenced by its subcellular localization, as its interactions with mitochondrial proteins can lead to significant alterations in cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzyl thiocyanate typically involves the reaction of 2-fluorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzyl thiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzyl derivatives.

Oxidation: Sulfonyl derivatives.

Reduction: Benzylamines.

Scientific Research Applications

2-Fluorobenzyl thiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Benzyl thiocyanate: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Chlorobenzyl thiocyanate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

2-Fluorobenzyl isothiocyanate: Isomeric form with different functional group placement, affecting its reactivity and applications.

Uniqueness: 2-Fluorobenzyl thiocyanate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-Fluorobenzyl thiocyanate (FBT) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antiparasitic, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of FBT, supported by data tables, case studies, and detailed research findings.

Chemical Structure :

FBT is characterized by the presence of a fluorobenzyl group attached to a thiocyanate moiety. This structure allows it to engage in various biochemical interactions.

Mechanism of Action :

FBT exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular respiration and signal transduction. Notably, it has been shown to inhibit cytochrome c oxidase, which disrupts the electron transport chain and can lead to cellular hypoxia and apoptosis in certain cell types. The compound's ability to introduce thiocyanate groups into other molecules further enhances its reactivity and potential therapeutic applications.

Antibacterial Activity

FBT has demonstrated significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that FBT exhibits moderate-to-high activity against Gram-positive bacteria while being less effective against Gram-negative strains .

| Pathogen | Activity Level |

|---|---|

| Methicillin-sensitive S. aureus | Moderate to High |

| Methicillin-resistant S. aureus | Comparable to Imipenem |

| Pseudomonas aeruginosa | Not sensitive |

Anticancer Activity

FBT has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through its action on mitochondrial enzymes. For instance, inhibition of cytochrome c oxidase leads to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.

Case Study : In laboratory settings, FBT was tested on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. The results indicated that FBT significantly inhibited cell proliferation in these lines, with IC50 values demonstrating its potency as an anticancer agent .

Pharmacokinetics and Toxicity

FBT is reported to be well absorbed when administered orally. However, the pharmacokinetics can vary based on dosage and administration route. Studies indicate that lower doses effectively inhibit target enzymes without causing significant toxicity, while higher doses may lead to adverse effects due to excessive enzyme inhibition.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

(2-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHUZXMXFXUMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.